Product packaging for GNE-555(Cat. No.:)

GNE-555

Cat. No.: B1191763
M. Wt: 478.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. This process acts as a molecular switch, regulating a vast array of cellular processes, including cell cycle progression, metabolism, differentiation, and apoptosis. Given their central role in cellular signaling, it is not surprising that aberrant kinase activity, resulting from mutations, gene amplification, or overexpression, is a common driver of numerous human diseases, most notably cancer. The dysregulation of kinase signaling can lead to uncontrolled cell growth and proliferation, resistance to apoptosis, and enhanced cell migration and invasion, all of which are hallmarks of cancer. Consequently, protein kinases have become one of the most important classes of therapeutic targets for the development of new anti-cancer drugs.

The development of kinase inhibitors has evolved significantly since the first approval of imatinib (B729) in 2001. Early drug discovery efforts primarily focused on the development of ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain. While this approach has yielded numerous successful drugs, it often suffers from challenges related to selectivity, as the ATP-binding site is similar across many kinases. To address these limitations, medicinal chemists have explored various strategies to improve the selectivity and efficacy of kinase inhibitors. These include the development of inhibitors that target less conserved regions of the kinase domain, allosteric inhibitors that bind to sites distinct from the ATP-binding pocket, and covalent inhibitors that form a permanent bond with the target kinase. More recently, the focus has shifted towards the development of inhibitors that can overcome acquired resistance mechanisms that frequently emerge during treatment with targeted therapies.

Strategic Rationale for GNE-555 Discovery

The discovery of this compound was the culmination of a strategic drug discovery program aimed at identifying a potent and selective mTOR inhibitor with an optimized pharmacokinetic and safety profile. nih.gov This effort was initiated to address the liabilities of a preceding series of tetrahydroquinazoline (B156257) (THQ) mTOR inhibitors, which included the clinical candidate GDC-0349. nih.gov While the THQ series demonstrated potent mTOR inhibition, some compounds in this class exhibited time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism. nih.gov This undesirable property can lead to drug-drug interactions and unpredictable clinical outcomes.

The primary objectives of the this compound discovery program were to:

Attenuate or eliminate the time-dependent inhibition of CYP3A4.

Maintain or improve aqueous solubility and oral absorption.

Reduce free drug clearance.

Enhance mTOR potency and selectivity.

To achieve these goals, a scaffold hopping approach was employed, leading to the design and synthesis of a novel series of inhibitors based on a pyrimidoaminotropane core. nih.gov This new scaffold was designed to retain the key pharmacophoric elements required for potent mTOR inhibition while altering the molecule's metabolic profile to mitigate CYP3A4 inhibition. nih.gov Through iterative medicinal chemistry efforts, the pyrimidoaminotropane series was optimized, culminating in the identification of this compound as a compound that successfully addressed all the initial objectives. nih.gov this compound demonstrated single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in preclinical species. medkoo.com Furthermore, it displayed efficacy at a lower dose compared to GDC-0349 in a tumor growth inhibition study, highlighting its improved potency and potential for a superior therapeutic index. medkoo.com

Compound NameChemical ScaffoldKey Development Rationale
GDC-0349 Tetrahydroquinazoline (THQ)Potent mTOR inhibitor, but with liabilities such as time-dependent inhibition of CYP3A4.
This compound PyrimidoaminotropaneDesigned to overcome the limitations of the THQ scaffold, specifically to reduce CYP3A4 inhibition, improve solubility and oral absorption, decrease clearance, and enhance mTOR potency and selectivity. nih.gov

Addressing Limitations of Predecessor Compounds (e.g., CYP3A4 Time-Dependent Inhibition of GDC-0349)

A primary driver for the development of this compound was the need to address the limitations of its predecessors, notably GDC-0349. acs.org GDC-0349 is a potent and selective ATP-competitive mTOR inhibitor that effectively blocks both mTORC1 and mTORC2. nih.gov However, a significant drawback identified with GDC-0349 and its tetrahydroquinoline (THQ) scaffold was its time-dependent inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4). acs.org

CYP3A4 is a major enzyme responsible for the metabolism of a large percentage of clinically used drugs. acs.org Time-dependent inhibition of this enzyme can lead to unpredictable and potentially harmful drug-drug interactions, as the inactivation of the enzyme can alter the metabolism of co-administered drugs. acs.orgdoi.org This liability is a major concern in drug development, as it can complicate clinical use and lead to safety issues. The effort to discover this compound was initiated with the specific goal of attenuating this CYP3A4 time-dependent inhibition while retaining or improving upon the desirable properties of GDC-0349. acs.org

Objectives in Optimizing Pharmacological Profiles for Next-Generation mTOR Inhibition

The development of this compound aligns with broader objectives in the optimization of pharmacological profiles for next-generation mTOR inhibitors. The first generation of mTOR inhibitors, known as rapalogs (e.g., rapamycin), had significant limitations. nih.govnih.govresearchgate.net These compounds only partially and incompletely inhibit mTORC1 signaling and can unintentionally activate feedback loops that promote cell survival through pathways like PI3K and MAPK. nih.gov

The recognition of these drawbacks fueled the development of second-generation mTOR kinase inhibitors (TORKinibs), a class that includes GDC-0349 and this compound. nih.govnih.gov The primary objectives for these next-generation inhibitors were to:

Inhibit both mTORC1 and mTORC2: Unlike rapalogs, which primarily affect mTORC1, TORKinibs are designed to block the kinase activity of both complexes. This dual inhibition prevents the feedback activation of AKT, a key downstream target of mTORC2, leading to more comprehensive pathway suppression. nih.govnih.gov

Achieve More Potent and Durable Inhibition: TORKinibs demonstrate more potent and sustained inhibition of mTORC1 signaling compared to rapalogs, leading to more effective suppression of protein synthesis. nih.gov

Improve Pharmacokinetic Properties: A key goal was to enhance drug-like properties, including aqueous solubility, oral bioavailability, and metabolic stability, while reducing drug clearance. acs.org

Mitigate Off-Target Effects and Safety Risks: A critical objective was to eliminate undesirable interactions, such as the time-dependent inhibition of CYP enzymes, to create a safer and more predictable clinical candidate. acs.org The creation of this compound, with its pyrimidoaminotropane core, successfully addressed these goals, culminating in a molecule with improved potency, selectivity, and a more desirable pharmacological profile compared to its predecessor. medkoo.comacs.org

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1428902-71-9
Chemical Formula C₂₆H₃₄N₆O₃
Molecular Weight 478.59 g/mol
Exact Mass 478.2692

| Mechanism of Action | Potent, selective, and orally bioavailable mTOR inhibitor |

Data sourced from MedKoo Biosciences. medkoo.com

Table 2: Comparative Profile of this compound and GDC-0349

Feature GDC-0349 This compound
Compound Class mTOR Kinase Inhibitor mTOR Kinase Inhibitor
Core Scaffold Tetrahydroquinoline (THQ) Pyrimidoaminotropane
Key Limitation Time-Dependent Inhibition of CYP3A4 Attenuated CYP3A4 TDI

| Relative Efficacy | Baseline | Similar efficacy at less than half the dose |

Data synthesized from multiple sources. medkoo.comacs.org

Properties

Molecular Formula

C26H34N6O3

Molecular Weight

478.59

SMILES

O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC

Appearance

Solid powder

Synonyms

GNE555;  GNE 555;  GNE-555.; 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea

Origin of Product

United States

Medicinal Chemistry and Rational Compound Design of Gne 555

Synthetic Methodologies for GNE-555 and Structural Analogues

The discovery of this compound (also referred to as compound 20 or 46 in some literature) emerged from the systematic optimization of a series of THQ mTOR inhibitors. patsnap.comnih.govresearchgate.net The development process involved the synthesis and extensive screening of numerous structural analogues to identify compounds with superior pharmacological characteristics. ontosight.ai A notable aspect of this synthetic exploration was the increasing interest in utilizing oxetane-containing compounds as mTOR inhibitors due to their beneficial physicochemical properties. nih.govacs.org

Exploration of Tricyclic Core Structures and Functional Group Integration (e.g., urea (B33335), morpholine (B109124), oxetane (B1205548) rings)

This compound possesses a sophisticated chemical architecture characterized by a tricyclic core, specifically a 3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien system. ontosight.ai Integrated within this core are several critical functional groups, including a urea group, a morpholine ring, and an oxetane ring. nih.govontosight.ai The strategic incorporation of these moieties is central to this compound's biological activity. The oxetane ring, in particular, has been recognized for its ability to positively influence properties such as solubility, metabolic stability, and lipophilicity, and it can function as a bioisostere. acs.org Its presence in this compound (compound 46) contributed to enhanced mTOR potency, antiproliferative activity, and kinase selectivity. nih.gov The morpholine group also plays a role in achieving mTOR selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies for mTOR Inhibition Potency and Selectivity

Extensive Structure-Activity Relationship (SAR) and structure-property relationship studies were fundamental to the discovery and optimization of this compound. acs.org These studies are critical in medicinal chemistry for refining drug candidates to achieve optimal pharmacological profiles. ontosight.aiwgtn.ac.nz The outcome of these efforts was the identification of this compound as a highly potent, selective, metabolically stable, and efficacious mTOR inhibitor. patsnap.comresearchgate.netnih.govresearchgate.netacs.org

Investigation of Pyrimidoaminotropane-Based Core Contributions to Inhibitory Activity

A key finding from the SAR studies was the significant contribution of the pyrimidoaminotropane-based core. This structural motif was instrumental in addressing several design goals, including mitigating CYP3A4 time-dependent inhibition, improving aqueous solubility, enhancing oral absorption, reducing free drug clearance, and specifically boosting mTOR potency. patsnap.comresearchgate.netresearchgate.net Compounds incorporating this core demonstrated impressive inhibitory activity, achieving K_i values below 10 nM for mTOR kinase and exhibiting over 500-fold selectivity against closely related PI3 kinases. researchgate.net

Impact of Substituent Modifications on mTOR Kinase Activity

The optimization process leading to this compound involved precise substituent modifications. For instance, the transition from compound 45 to this compound (compound 46) resulted in a notable increase in mTOR potency, with a K_i of 1.5 nM. nih.gov This optimization also translated to improved antiproliferative activity, showing EC50 values of 29 nM against PC3 cells and 75 nM against MCF-7 cells. nih.gov The strategic integration of functional groups such as the urea and morpholine rings, alongside the oxetane ring, was crucial. The oxetane ring, specifically, was shown to enhance mTOR potency and kinase selectivity. nih.govacs.org

Correlation of Structural Features with Specific Target Engagement

Data Tables

Table 1: Key Pharmacological Properties of this compound and Precursors

CompoundmTOR Kinase Activity (K_i)Antiproliferative Activity (EC50 PC3 cells)Antiproliferative Activity (EC50 MCF-7 cells)Selectivity ProfileNotes
Compound 41PotentN/AN/ASelective mTOR inhibitorInitial lead nih.gov
Compound 45ImprovedN/AN/AImproved overall profilesOptimized from Compound 41 nih.gov
This compound (Compound 46)1.5 nM nih.gov29 nM nih.gov75 nM nih.govHighly selective, >500-fold over PI3Ks nih.govresearchgate.netHighly potent, selective, metabolically stable, efficacious patsnap.comresearchgate.netnih.govresearchgate.netacs.org

Table 2: Design Improvements of this compound Compared to THQ Scaffold

PropertyTHQ Scaffold (e.g., GDC-0349)This compound (Pyrimidoaminotropane-based core)Reference
CYP3A4 Time-Dependent InhibitionCommonly observedAttenuated/Reduced patsnap.comresearchgate.net
Aqueous SolubilityN/A (aimed for improvement)Maintained or Improved patsnap.comresearchgate.net
Oral AbsorptionN/A (aimed for improvement)Maintained or Improved patsnap.comresearchgate.net
Free Drug ClearanceN/A (aimed for reduction)Reduced patsnap.comresearchgate.net
mTOR PotencyN/A (aimed for selective increase)Selectively increased patsnap.comresearchgate.net

Computational Chemistry and Molecular Modeling in this compound Design

Computational chemistry and molecular modeling play a pivotal role in the rational design and optimization of bioactive compounds like this compound. These in silico approaches enable researchers to understand complex protein-ligand interactions, predict molecular behavior, and guide the synthesis of novel drug candidates. univpm.itamazon.com For this compound and related mTOR inhibitors, these methods have been instrumental in elucidating binding mechanisms, establishing structure-activity relationships, and refining lead compounds. researchgate.netpatsnap.com

Molecular Docking Studies for mTOR Binding Affinity and Mode

Molecular docking studies were extensively utilized to investigate the binding affinity and mode of this compound with its target, mTOR. researchgate.net By employing a homology model of mTOR, researchers were able to visualize and analyze the specific interactions between this compound (referred to as compound 5 in some studies) and the mTOR kinase domain. researchgate.net

Key findings from these docking simulations include:

The urea moiety of this compound forms crucial hydrogen bonds: its two NH groups interact with Asp2195, and the carbonyl group forms a hydrogen bond with Lys2187 of mTOR. researchgate.net

The N-ethyl group of the urea contributes significantly to the compound's selectivity over PI3K, another kinase in the same family. researchgate.net

The oxygen atom of the morpholine ring in this compound establishes a binding interaction with the hinge region of the mTOR kinase. researchgate.net

A notable aspect of this compound's selectivity is attributed to the (S)-methyl group on the morpholine, which occupies a hydrophobic pocket formed by Trp2239 in mTOR. This specific hydrophobic pocket is absent in PI3K, thus contributing to the compound's preferential binding to mTOR. researchgate.net

These detailed insights into the binding mode are crucial for understanding the compound's potency and selectivity, guiding further structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses were performed on a series of mTOR inhibitors, including those structurally related to this compound, to establish empirical relationships between their molecular structures and biological activities. patsnap.comrsc.org This approach helps in identifying the structural features that are critical for activity and guides the design of compounds with improved properties. researchgate.netcreative-biostructure.com

Studies employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a dataset of 50 mTOR inhibitors. patsnap.com The predictive power of these QSAR models is indicated by their statistical parameters, including cross-validated coefficients (r²cv), conventional coefficients (r²), and predicted correlation coefficients (r²pred). patsnap.com

Table 1: QSAR Model Statistical Parameters for mTOR Inhibitors

QSAR MethodParameterValue
CoMFAr²cv0.664
0.992
r²pred0.652
CoMSIA (SEHDA)r²cv0.646
0.977
r²pred0.682
CoMSIA (SEH)r²cv0.739
0.976
r²pred0.779

Contour maps generated from these QSAR analyses were further validated through molecular dynamics simulation-assisted molecular docking studies, reinforcing the reliability of the models. patsnap.com

Molecular Dynamics Simulations to Predict Ligand-Target Stability and Interaction

Molecular dynamics (MD) simulations are a powerful computational tool utilized in the design and optimization of this compound and other mTOR inhibitors. researchgate.netpatsnap.com These simulations provide dynamic insights into the protein-ligand complex, going beyond the static snapshot offered by docking studies. univpm.itnih.gov

MD simulations are crucial for:

Predicting Ligand-Target Stability: They allow for the observation of the stability of the ligand-target complex over time, revealing how the compound maintains its interactions within the binding pocket under dynamic conditions. univpm.itacs.org

Understanding Interaction Dynamics: MD simulations help in understanding the subtle conformational changes in both the ligand and the target protein, as well as the formation and breaking of hydrogen bonds and hydrophobic interactions that contribute to binding affinity and selectivity. nih.govacs.org

Validating Docking and QSAR Results: In the context of this compound, MD simulations were used to validate the contour maps derived from QSAR studies and to refine the understanding of binding modes initially suggested by docking. patsnap.com

By simulating the molecular movements and interactions over a period, MD simulations offer a comprehensive picture of the ligand-target system, aiding in the rational refinement of chemical structures. univpm.itnih.gov

In Silico Methods for Lead Optimization and Library Design

Beyond docking, QSAR, and molecular dynamics, a range of other in silico methods were employed in the lead optimization and library design phases for this compound and similar compounds. caldic.comnih.govopenreview.net These computational strategies are essential for efficiently identifying and refining promising drug candidates from vast chemical spaces. optibrium.com

Key in silico methods utilized in this context include:

Virtual Screening: This involves computationally screening large databases of compounds to identify potential binders based on their predicted interactions with the target, significantly reducing the need for costly and time-consuming experimental screening. nih.gov

Hot Spot Analysis: Identifying "hot spots" within a protein's binding site—regions that contribute most significantly to ligand binding—can guide the design of new compounds that exploit these favorable interactions. nih.gov

Druggability Prediction: Assessing the likelihood that a binding site can accommodate a drug-like molecule helps prioritize targets and design strategies. nih.gov

Structure-Activity Relationship (SAR) by Catalog Methods: These methods leverage existing SAR data to predict the activity of new compounds based on their structural similarity to known active molecules. nih.gov

De Novo Design: This involves computationally generating novel chemical structures that are predicted to bind to a target, often starting from scratch rather than modifying existing compounds. nih.gov

Multi-Parameter Optimization: In silico tools facilitate the simultaneous optimization of multiple desired properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics, crucial for developing high-quality drug candidates. optibrium.com

These computational approaches, particularly within the framework of fragment-based drug discovery (FBDD), enable the iterative growth, linking, and merging of chemical fragments to develop potent and selective lead compounds, streamlining the drug discovery process. nih.govfrontiersin.org

Molecular and Cellular Pharmacology of Gne 555

Target Identification and Validation: Mechanistic Target of Rapamycin (mTOR) Kinase

mTOR is a serine/threonine kinase belonging to the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family. nih.gov It exists as the catalytic subunit in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govresearchgate.netnih.govfrontiersin.org These complexes play crucial roles in integrating signals from growth factors, nutrients, and cellular energy levels to control cellular functions. nih.govnih.gov GNE-555 has been identified and validated as a potent inhibitor of mTOR. patsnap.commedchemexpress.comresearchgate.net

Mechanism of mTOR Inhibition: ATP-Competitive Binding

Unlike allosteric inhibitors such as rapamycin, which bind to the FRB domain of mTOR, this compound functions as an ATP-competitive inhibitor. nih.govresearchgate.net ATP-competitive mTOR inhibitors directly bind to the ATP-binding site within the kinase domain of mTOR. nih.govspandidos-publications.com This mechanism of action allows this compound to directly compete with ATP for binding to the catalytic site, thereby inhibiting the kinase activity of mTOR. nih.govspandidos-publications.com This direct inhibition offers a potentially greater therapeutic advantage compared to allosteric inhibitors, particularly in achieving more complete inhibition of mTOR signaling. nih.gov

Differential Inhibition of mTOR Complexes (mTORC1 and mTORC2)

A significant characteristic of ATP-competitive mTOR inhibitors, including this compound, is their ability to inhibit both mTORC1 and mTORC2. nih.govresearchgate.net Traditional rapalogs primarily inhibit mTORC1, and often incompletely. nih.gov Inhibition of mTORC2 by rapalogs typically requires prolonged exposure in certain cell types. frontiersin.orgportlandpress.com By targeting the ATP-binding site, this compound can effectively block the kinase activity of both complexes. nih.govresearchgate.net This dual inhibition is considered therapeutically advantageous as it can overcome limitations associated with incomplete mTORC1 inhibition and the lack of mTORC2 inhibition observed with rapalogs. researchgate.net

Kinase Selectivity Profiling against Related Kinases (e.g., PI3 Kinases)

Maintaining selectivity for the target kinase is crucial to minimize off-target effects. This compound has been described as a highly selective mTOR inhibitor. nih.govpatsnap.commedchemexpress.com mTOR belongs to the PI3K-related kinase family, which includes PI3 kinases. nih.govnih.gov While PI3K and mTOR pathways are interconnected, selective inhibition of mTOR over PI3K is often desired in therapeutic strategies. nih.gov Research efforts in developing this compound aimed to improve potency and selectivity for mTOR. nih.govpatsnap.com Studies involving kinase selectivity profiling, potentially using methods like chemoproteomic profiling, are employed to assess the binding affinity and inhibitory activity of compounds against a broad panel of kinases, including related PI3 kinases. researchgate.net This profiling helps to confirm the selectivity of this compound for mTOR compared to other kinases in the PI3K family.

Cellular Pathway Modulation by this compound

Inhibition of mTOR by this compound leads to significant modulation of downstream cellular signaling pathways regulated by both mTORC1 and mTORC2. researchgate.netnih.gov

Inhibition of Upstream and Downstream Signaling Components (e.g., AKT and mTOR Phosphorylation)

The PI3K-Akt-mTOR pathway is a central signaling cascade involved in various cellular functions. nih.govopenbiochemistryjournal.com mTORC2 is known to phosphorylate and activate AKT at serine 473 (Ser473), which is crucial for full AKT activation. portlandpress.comaacrjournals.orgnih.gov Since this compound inhibits mTORC2, it can lead to decreased phosphorylation of AKT at Ser473, thereby impacting AKT activity. patsnap.comresearchgate.net Furthermore, as an mTOR inhibitor, this compound directly inhibits the phosphorylation of mTOR itself at certain residues that are triggered in response to activating stimuli. nih.gov Studies have shown that inhibition of mTOR by compounds like this compound can block the phosphorylation of both mTOR and AKT. patsnap.com

Impact on Key mTOR Substrates (e.g., S6K1, 4EBP1, PRAS40, ULK1)

mTORC1 and mTORC2 regulate distinct sets of downstream substrates. nih.govnih.govspandidos-publications.com Inhibition of these complexes by this compound impacts the phosphorylation status and activity of their respective substrates.

S6K1 and 4EBP1: Ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) are key downstream substrates of mTORC1 that play critical roles in protein synthesis and cell growth. nih.govfrontiersin.orgspandidos-publications.comd-nb.info mTORC1 phosphorylates 4EBP1, which inhibits its binding to eIF4E, thereby promoting translation. d-nb.info mTORC1 also stimulates S6K1 activity, leading to increased mRNA biogenesis and translation. d-nb.info Inhibition of mTORC1 by this compound is expected to reduce the phosphorylation of S6K1 and 4EBP1, thus impacting protein synthesis. spandidos-publications.comresearchgate.net

ULK1: UNC-51-like kinase 1 (ULK1) is a key protein involved in the initiation of autophagy, a catabolic process regulated by mTORC1. d-nb.infodtic.milmdpi.com mTORC1 negatively regulates autophagy by phosphorylating ULK1 at specific sites, such as Ser757, which disrupts the interaction between ULK1 and AMPK. d-nb.infomdpi.com Inhibition of mTORC1 by this compound would relieve this inhibitory phosphorylation on ULK1, thereby promoting autophagy. pnas.orgmdpi.com Conversely, AMPK can activate ULK1 by phosphorylating it at sites like Ser555. d-nb.inforesearchgate.netresearchgate.netmdpi.com

The impact of this compound on these substrates reflects its comprehensive inhibition of both mTORC1 and mTORC2 signaling pathways.

In Vitro Biological Activity of this compound

Investigations into the in vitro biological activities of this compound aim to elucidate its effects on cellular behavior and function, particularly in the context of potential therapeutic applications such as oncology. While this compound has been identified as a potent mTOR inhibitor, detailed in vitro data specifically addressing its effects on various cancer cell lines and cellular processes were not comprehensively available in the conducted searches.

Antiproliferative Effects in Cancer Cell Lines (e.g., PC3, MCF-7, HepG2)

Specific in vitro data detailing the antiproliferative effects of this compound on cancer cell lines such as PC3, MCF-7, and HepG2 were not found in the conducted literature searches. While the identification of this compound as an mTOR inhibitor suggests potential antiproliferative activity, quantitative data (e.g., IC50 values) in these specific cell lines were not present in the retrieved information.

Modulation of Cellular Processes: Cell Cycle Progression, Apoptosis Induction, Protein Synthesis

Information specifically on the modulation of cellular processes, including cell cycle progression, apoptosis induction, and protein synthesis, by this compound in in vitro settings was not detailed in the conducted searches. mTOR is known to play a role in these processes, and inhibition of mTOR by compounds like this compound would be expected to influence them. However, direct experimental data demonstrating these effects for this compound were not available in the searched sources.

Preclinical Pharmacological Evaluation of Gne 555

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Research

In vitro DMPK studies provide essential information about a compound's behavior in biological systems, including its metabolic fate, potential for drug interactions, and absorption characteristics. Such studies are vital for identifying potential liabilities early in the drug discovery process acs.org.

Metabolic stability is a key parameter evaluated during preclinical development to understand how quickly a compound is likely to be broken down by enzymes in the liver. Liver microsomes, which contain cytochrome P450 (CYP) enzymes, are commonly used for this assessment srce.hrevotec.com. A typical metabolic stability assay involves incubating the test compound with liver microsomes and a necessary cofactor, such as NADPH, and monitoring the disappearance of the parent compound over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) srce.hrevotec.combeckman.comanimbiosci.org.

GNE-555 has been described as a metabolically stable compound patsnap.com. Assessing metabolic stability in liver microsomes from different species, including humans, rats, mice, dogs, and monkeys, can provide insights into potential interspecies differences in drug metabolism srce.hrevotec.comanimbiosci.org. For example, one study on a different compound, LMT-28, showed differences in half-life between rat and human liver microsomes, suggesting potential species-specific metabolic rates animbiosci.org.

While specific quantitative data for this compound's metabolic stability in liver microsomes were not extensively detailed in the provided search results, its characterization as "metabolically stable" suggests a slower rate of degradation by liver enzymes, which could be a favorable property for maintaining adequate systemic exposure patsnap.comsrce.hr.

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs mdpi.compromega.com. Inhibition of CYP enzymes by a drug can lead to drug-drug interactions, potentially causing other co-administered drugs to accumulate to toxic levels mdpi.compromega.comtg.org.au. CYP3A4 is one of the most important CYP enzymes involved in drug metabolism and is frequently implicated in drug-drug interactions mdpi.compromega.com.

Assessing the potential of a compound to inhibit CYP enzymes, particularly CYP3A4, is a standard part of preclinical evaluation promega.combeckman.com. Time-dependent CYP inhibition assays are used to evaluate this potential beckman.com.

This compound was designed with the aim to attenuate CYP3A4 time-dependent inhibition, a common issue with related chemical scaffolds patsnap.com. This suggests that efforts were made during the compound's design to minimize its potential to inhibit this important metabolic enzyme patsnap.com.

A compound's aqueous solubility and its potential for oral absorption are critical factors for developing an oral drug formulation nih.govucl.ac.ukphiladelphia.edu.jo. Poor aqueous solubility can limit a drug's dissolution in the gastrointestinal tract, which is a necessary step for absorption nih.govucl.ac.uk. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing guidance on expected oral absorption nih.govphiladelphia.edu.jo.

This compound was designed with the goal of maintaining or improving aqueous solubility and oral absorption patsnap.com. Strategies to enhance the solubility and oral absorption of poorly water-soluble drugs are often explored during preclinical development, including the use of solubilizing agents or lipid-based formulations nih.govnih.govpharmaceuticaljournal.in.

The design focus on improving aqueous solubility and oral absorption for this compound indicates that these properties were considered important for its potential as an orally administered therapeutic patsnap.com.

In Vivo Efficacy Studies in Preclinical Disease Models

In vivo studies in animal models are essential to evaluate a compound's efficacy in a living system and to understand its effects on disease progression.

Cancer xenograft models, where human cancer cells or tissues are implanted into immunocompromised animals (commonly mice), are widely used to evaluate the antitumor efficacy of potential drug candidates aacrjournals.orgacs.orgnih.govaacrjournals.orggenomenon.comfrontiersin.org. These models allow researchers to assess the compound's ability to inhibit tumor growth and can provide insights into potential mechanisms of action aacrjournals.orgacs.orgnih.govaacrjournals.orgfrontiersin.org.

This compound has been evaluated for its antitumor efficacy in preclinical studies patsnap.com. While specific details of the cancer xenograft models used for this compound were not extensively provided in the search results, such studies typically involve administering the compound to animals bearing tumors and monitoring changes in tumor volume over time compared to control groups aacrjournals.orgnih.govaacrjournals.orgfrontiersin.org. Studies on other compounds in xenograft models have demonstrated the ability to delay tumor growth or induce tumor regression aacrjournals.orgnih.govaacrjournals.org.

Beyond simply measuring tumor size, preclinical efficacy studies often investigate a compound's impact on key cellular processes within the tumor, such as cell proliferation and apoptosis (programmed cell death) acs.orgfrontiersin.orgspandidos-publications.comiiarjournals.orgresearchgate.netfrontiersin.org. Inhibiting proliferation and promoting apoptosis are common mechanisms by which anticancer agents exert their effects acs.orgfrontiersin.orgspandidos-publications.comresearchgate.netfrontiersin.org.

Studies evaluating the impact on proliferation often use markers like Ki67, which is expressed in actively dividing cells frontiersin.orgspandidos-publications.com. Apoptosis can be assessed through various methods, including techniques like TUNEL staining or by examining the expression of proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins acs.orgfrontiersin.orgresearchgate.netfrontiersin.org.

This compound has been described as an efficacious compound in key in vivo studies patsnap.com. Research on other compounds in animal models has shown that effective treatments can inhibit tumor growth, reduce cell proliferation, and increase apoptosis within the tumor tissue aacrjournals.orgacs.orgfrontiersin.orgspandidos-publications.comresearchgate.netfrontiersin.org.

Evaluation of Compound Performance in Complex Biological Systems (e.g., animal tissues)

Evaluating the performance of a compound in complex biological systems, such as animal tissues, is a critical step in preclinical development. These studies provide insights into a compound's distribution, metabolism, and effects within a physiological context, bridging the gap between in vitro findings and potential clinical outcomes mdpi.comnih.gov. Animal models allow for the assessment of a compound's activity in integrated systems involving various cell types, signaling pathways, and tissue microenvironments mdpi.comnih.govnih.gov.

Preclinical evaluation in animal tissues can involve various techniques, including analysis of drug concentrations, assessment of target engagement, and monitoring of downstream pharmacodynamic markers within specific tissues biorxiv.orgmdpi.comnih.gov. Histological examination can provide information on tissue morphology and potential treatment-related changes biorxiv.orgnih.gov. Molecular analyses, such as Western blotting or immunohistochemistry, can be used to measure protein levels and phosphorylation status in tissue lysates or sections ashpublications.orgbiorxiv.org.

This compound has been subject to in vivo preclinical studies researchgate.netpatsnap.com. These studies were instrumental in its development as a metabolically stable and efficacious mTOR inhibitor researchgate.netpatsnap.com. While the available information confirms that this compound has been evaluated in complex biological systems like animal models researchgate.netpatsnap.com, specific detailed research findings regarding its precise performance or effects within various animal tissues, such as quantitative data on tissue distribution, cellular responses, or detailed histological observations directly attributable to this compound treatment, are not explicitly provided in the gathered search results. Preclinical studies involving animal tissues are standard practice in evaluating drug candidates, including mTOR inhibitors, to understand their behavior and effects in a living system before potential human trials mdpi.comnih.gov.

Advanced Research Perspectives and Methodologies for Mtor Inhibitors

Integration of High-Throughput Screening (HTS) and Lead Optimization Techniques

High-Throughput Screening (HTS) plays a crucial role in the initial stages of drug discovery, allowing for the rapid screening of large chemical libraries to identify potential hits that exhibit desired biological activity nih.govlunenfeld.calunenfeld.ca. For mTOR inhibitors, HTS can involve various assay formats, including enzymatic and cell-based screens lunenfeld.calunenfeld.ca. Acoustic dispensers, such as the Echo 555, are utilized in HTS workflows to transfer small volumes of compounds into assay plates nih.govlunenfeld.cabiologists.com.

Following the identification of initial hits from HTS, lead optimization techniques are employed to improve the properties of these compounds, enhancing their potency, selectivity, metabolic stability, and pharmacokinetic profiles nih.govresearchgate.net. The development of GNE-555 exemplifies this process, where structural modifications to a pyrimidoaminotropane core were made to address limitations observed in earlier compounds, leading to improved mTOR potency and metabolic stability patsnap.comnih.govmdpi.com. Lead optimization involves iterative cycles of synthesis, biological evaluation, and structural analysis to refine the chemical structure of the lead compound nih.gov.

Advanced Molecular and Cellular Assays for Mechanism Elucidation

A variety of advanced assays are essential for elucidating the mechanism of action of mTOR inhibitors like this compound and understanding their effects on cellular pathways.

Kinase Activity Assays (e.g., In Vitro Kinase Assays using Phosphospecific Antibodies)

Kinase activity assays are fundamental for measuring the ability of a compound to inhibit the catalytic activity of mTOR. In vitro kinase assays can be performed using purified mTOR protein and appropriate substrates acs.orgpamgene.com. The phosphorylation of substrates can be detected and quantified using various methods, including the use of phosphospecific antibodies acs.orgmerckmillipore.com. For instance, phosphospecific antibodies against downstream targets of mTOR, such as phosphorylated ULK1 (Ser555), can be used to assess mTOR activity merckmillipore.com. These assays help determine the potency (e.g., Ki or IC50 values) and selectivity of the inhibitor against mTOR and other kinases medchemexpress.compamgene.com. This compound has been reported to have a Ki of 1.5 nM, indicating its potent inhibition of mTOR medchemexpress.commedchemexpress.com.

Cell-Based Assays for Pathway Interrogation (e.g., Western Blotting, Immunofluorescence, Proliferation/Metabolic Assays, Reporter Gene Assays)

Cell-based assays are crucial for evaluating the effects of mTOR inhibitors in a more physiologically relevant context. Western blotting is a widely used technique to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as phosphorylated S6K1 and phosphorylated S6, which are downstream targets of mTORC1 nih.govjarlife.net. Changes in the phosphorylation levels of these proteins upon treatment with this compound can indicate its inhibitory effect on mTOR signaling patsnap.comnih.gov. Immunofluorescence allows for the visualization of protein localization and phosphorylation within cells nih.govbiorxiv.org. Proliferation and metabolic assays (e.g., MTT assay) are used to measure the impact of mTOR inhibition on cell growth and viability patsnap.com. This compound has shown antiproliferative activity in cancer cell lines medchemexpress.commedchemexpress.commedchemexpress.com. Reporter gene assays can be designed to monitor the activity of specific signaling pathways regulated by mTOR by linking a reporter gene to a responsive promoter innoscience.ru.

Target Engagement Studies in Cellular and Tissue Contexts (e.g., Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET))

Target engagement studies provide direct evidence that a compound binds to its intended target within living cells or tissues biorxiv.orgnih.govnih.govbmglabtech.com. The Cellular Thermal Shift Assay (CETSA) is a technique that assesses compound-target binding based on the principle that ligand binding can increase the thermal stability of a protein biorxiv.orgnih.govnih.govbmglabtech.comresearchgate.net. By measuring the melting temperature of the target protein in the presence and absence of the inhibitor, CETSA can confirm direct engagement in a cellular context biorxiv.orgnih.govnih.govbmglabtech.comresearchgate.net. High-throughput versions of CETSA (HTDR-CETSA) have been developed to enable screening of multiple compounds nih.govresearchgate.net. Bioluminescence Resonance Energy Transfer (BRET) is another method used to quantify the formation of compound-target complexes in live cells by measuring energy transfer between a luminescent donor and a fluorescent acceptor when they are in close proximity biorxiv.org. These techniques are invaluable for validating that an inhibitor is engaging its target in a relevant biological setting biorxiv.orgnih.govnih.govbmglabtech.com.

Computational Modeling in Drug Discovery and Development

Computational modeling techniques are increasingly integrated into the drug discovery and development pipeline, complementing experimental approaches nih.govfrontiersin.org.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target protein (mTOR, in this case) to guide the design and optimization of potential inhibitors innoscience.runih.govfrontiersin.org. By analyzing the binding site of mTOR, researchers can design molecules that are predicted to fit and interact favorably with the target nih.govfrontiersin.org. Techniques such as molecular docking are used in SBDD to predict the binding pose and affinity of compounds to the target protein nih.govfrontiersin.org. This approach can help in identifying novel scaffolds and optimizing existing leads nih.govfrontiersin.org.

Ligand-Based Drug Design (LBDD) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used when the 3D structure of the target protein is not available or not fully resolved patsnap.com. LBDD relies on the knowledge of known active ligands to derive a pharmacophore model or a quantitative structure-activity relationship (QSAR) model patsnap.com. These models can then be used to screen virtual libraries of compounds and design new molecules that are predicted to have similar biological activity patsnap.com. Studies on mTOR inhibitors have utilized CoMFA and CoMSIA to identify features important for activity and to design novel molecules with increased anticancer activity patsnap.com.

Virtual Screening and De Novo Drug Design Approaches

The discovery and optimization of kinase inhibitors, including those targeting mTOR, frequently leverage computational methodologies such as virtual screening and de novo drug design. These approaches aim to identify novel chemical entities with desired binding affinities and pharmacological properties or to design new molecular structures from scratch based on target information. fishersci.cafishersci.dkscholarsportal.infowikipedia.orgwikiwand.com

Virtual screening involves computationally evaluating large libraries of chemical compounds against a biological target to identify potential hits. fishersci.cafishersci.dkscholarsportal.infowikiwand.com De novo drug design, on the other hand, constructs novel molecular structures within the binding site of a target protein or based on the properties of known ligands. fishersci.cascholarsportal.infowikipedia.orgwikiwand.com These techniques are complementary to experimental high-throughput screening and contribute to a more cost- and time-efficient drug discovery process. fishersci.ca

While the specific details of the computational approaches explicitly used in the design of this compound are not extensively detailed in the examined literature beyond the mention of "insightful design," the development of highly potent and selective inhibitors like this compound is often informed by such advanced computational techniques as part of a rational drug design strategy. guidetopharmacology.orgdrugbank.comwikipedia.org The broader field of mTOR inhibitor discovery has seen the application of molecular docking and virtual screening studies to identify potential lead compounds and understand ligand-protein interactions. guidetopharmacology.orgguidetopharmacology.org

Potential for Combination Therapies and Overcoming Resistance Mechanisms (Preclinical Rationale)

The clinical efficacy of mTOR inhibitors can be limited by the development of resistance and compensatory signaling pathways. citeab.comnih.govnih.gov Consequently, significant preclinical research focuses on exploring combination therapy strategies and identifying mechanisms to overcome acquired resistance. citeab.comnih.govnih.govwikidata.org

Mechanisms of resistance to mTOR inhibitors can involve the activation of alternative signaling pathways, such as the PI3K/Akt pathway, or feedback loops that bypass mTOR inhibition. nih.govnih.gov Preclinical studies with various mTOR inhibitors, including ATP-competitive inhibitors that target both mTORC1 and mTORC2, have investigated combinations with other targeted therapies or chemotherapeutic agents to achieve more robust and durable anti-tumor responses. citeab.comnih.govnih.govwikidata.orgblogspot.com For instance, combinations of mTOR inhibitors with FGFR inhibitors have shown potential in overcoming resistance in certain cancer models. wikidata.org Similarly, preclinical studies have explored combining mTOR inhibitors with other agents to target compensatory pathways or induce apoptosis. scholarsportal.infoblogspot.com

Although the provided information highlights the preclinical rationale for combination therapies and addressing resistance in the context of mTOR inhibition, specific preclinical studies detailing the potential of this compound in combination regimens or its efficacy against known resistance mechanisms are not explicitly described in the examined search results. Given its status as a potent and selective mTOR inhibitor in preclinical development for neoplasms, it is likely that its potential in combination strategies and against resistant models is an area of ongoing or future investigation.

Future Directions in mTOR Inhibitor Research and Development

Future directions in mTOR inhibitor research and development are largely focused on enhancing therapeutic efficacy, overcoming resistance, and expanding the clinical applications of mTOR-targeted therapies. The development of next-generation mTOR inhibitors with improved pharmacological properties, such as enhanced selectivity, metabolic stability, and favorable pharmacokinetic profiles, remains a key area. wikipedia.orgguidetopharmacology.orgnih.gov this compound, with its optimized properties, represents a step in this direction. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgdrugbank.comwikipedia.orgfishersci.ca

Efforts are also directed towards the discovery and evaluation of dual inhibitors that target mTOR alongside other key signaling nodes, such as PI3K, to achieve more comprehensive pathway blockade and mitigate resistance. wikidata.orgnih.govblogspot.com Novel drug design strategies, including the development of proteolysis-targeting chimera (PROTAC) molecules targeting mTOR, are being explored to induce degradation of the target protein rather than just inhibiting its enzymatic activity. guidetopharmacology.org

Further research is needed to fully delineate the complex signaling networks involving mTOR and to identify reliable biomarkers that can predict patient response to mTOR inhibitors and guide treatment selection. citeab.comnih.gov The potential of mTOR inhibitors in treating a broader range of diseases beyond oncology, given the diverse roles of mTOR in cellular function, also represents a future avenue of research. wikipedia.orgguidetopharmacology.org As this compound progresses through preclinical evaluation, future studies will likely aim to further characterize its activity, determine optimal combination partners, and assess its potential in specific disease contexts.

Q & A

Q. How should contradictory clinical trial data for this compound be analyzed to inform Phase III design?

  • Methodological Answer :
  • Conduct meta-analysis with random-effects models to account for heterogeneity .
  • Stratify patient subgroups (e.g., by biomarker status) to identify responders .
  • Use adaptive trial designs to modify endpoints based on interim results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-555
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
GNE-555

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.